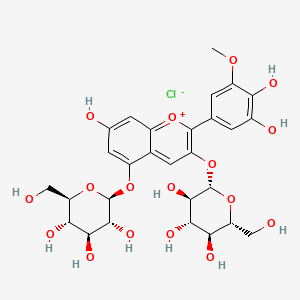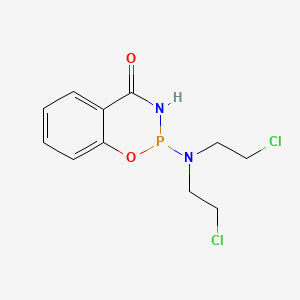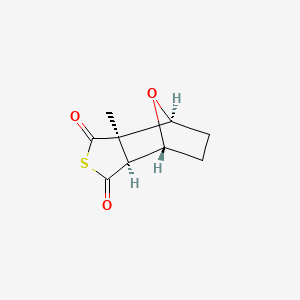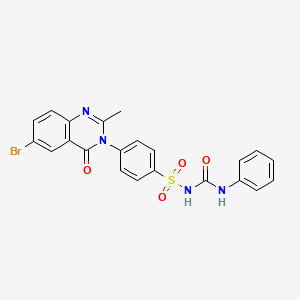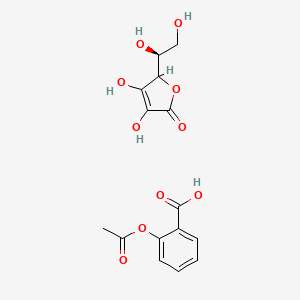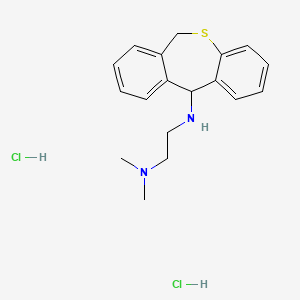
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N',N'-dimethylethylenediamine 2HCl hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate is a chemical compound with a complex structure that includes a dibenzo thiepin core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate typically involves multiple steps. The initial step often includes the formation of the dibenzo thiepin core, followed by the introduction of the ethylenediamine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often include optimized reaction conditions and the use of advanced equipment to control the reaction environment.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate include:
- 6,11-Dihydrodibenzo(b,e)thiepin-11-one
- N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine
Uniqueness
What sets N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate apart from similar compounds is its specific structure and the presence of the ethylenediamine moiety
Propriétés
Numéro CAS |
117125-52-7 |
|---|---|
Formule moléculaire |
C18H24Cl2N2S |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C18H22N2S.2ClH/c1-20(2)12-11-19-18-15-8-4-3-7-14(15)13-21-17-10-6-5-9-16(17)18;;/h3-10,18-19H,11-13H2,1-2H3;2*1H |
Clé InChI |
ZPCMBEHODMDWHP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC1C2=CC=CC=C2CSC3=CC=CC=C13.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


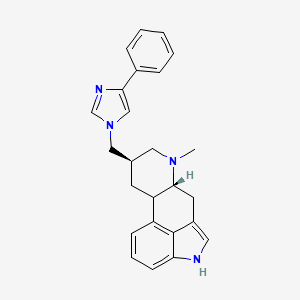
![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)

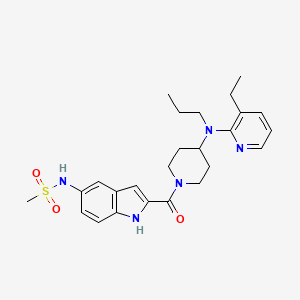

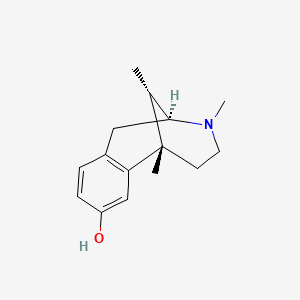
![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)
